1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
1,3,6-trimethyl-2-oxobenzimidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-9-10(5-8(7)6-14)13(3)11(15)12(9)2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERROLXQMIMNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phillips-Ladenburg Condensation
This classical method involves condensing o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions. For example, reacting 4,5-dimethyl-o-phenylenediamine with glyoxylic acid (or its hydrate) in the presence of hydrochloric acid yields 2-oxo-2,3-dihydro-1H-benzimidazole intermediates. The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by cyclodehydration. Adjusting stoichiometry and temperature ensures selective mono- or di-condensation.
Surfactant-Assisted Cyclization
Eco-friendly protocols using sodium lauryl ether sulfate (SLES) in aqueous media enable efficient benzimidazole formation at ambient temperatures. Substituting o-phenylenediamine with pre-methylated variants (e.g., 4,5-dimethyl-o-phenylenediamine) and reacting with aldehydes like glyoxylic acid in SLES micelles could yield the 2-oxo-dihydrobenzimidazole scaffold while preserving the formyl group. This method avoids high temperatures (>100°C), critical for heat-sensitive intermediates.
Regioselective Introduction of Methyl Groups
The 1,3,6-trimethyl substitution pattern requires sequential alkylation or the use of pre-substituted starting materials:
Post-Cyclization Alkylation
Methyl groups at N1 and N3 can be introduced via nucleophilic alkylation. Treating the dihydrobenzimidazole intermediate with methyl iodide in the presence of a base (e.g., K2CO3) in DMF selectively alkylates the imine nitrogens. For example, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde reacts with MeI (3 equiv) at 60°C for 12 hours to yield 1,3-dimethyl derivatives.
Formylation at Position 5
Introducing the aldehyde group at position 5 presents challenges due to the electron-deficient benzimidazole ring. Two strategies are viable:
Vilsmeier-Haack Formylation
Treating the methylated benzimidazole with POCl3 and DMF generates the Vilsmeier reagent in situ, enabling electrophilic formylation at the para position relative to the methyl groups. Optimal conditions (0°C to 25°C, 4–6 hours) achieve moderate yields (40–60%) but risk over-chlorination.
Directed Metalation-Formylation
Using n-BuLi to deprotonate the position adjacent to methyl substituents, followed by quenching with DMF, installs the aldehyde group regioselectively. This method requires anhydrous conditions and low temperatures (-78°C) to prevent side reactions.
Oxidation to 2-Oxo Functionality
The 2-oxo group in the dihydrobenzimidazole arises via controlled oxidation:
Aerobic Oxidation
Heating the 2-hydroxy-2,3-dihydro intermediate under oxygen atmosphere with Cu(I) catalysts (e.g., CuCl) at 80–100°C oxidizes the secondary alcohol to a ketone. Yields exceed 75% when using 10 mol% catalyst.
Jones Oxidation
Treating 2-hydroxy intermediates with CrO3 in aqueous H2SO4 achieves rapid oxidation but generates toxic byproducts. This method is less favored due to environmental concerns.
Integrated Synthetic Route
Combining these steps, a plausible synthesis is:
- Step 1 : Condense 4,5-dimethyl-o-phenylenediamine with glyoxylic acid in HCl/EtOH (reflux, 6 hours) to form 5-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-6-carbaldehyde.
- Step 2 : Methylate using MeI/K2CO3 in DMF (60°C, 12 hours) to install N1 and N3 methyl groups.
- Step 3 : Perform Vilsmeier formylation (POCl3/DMF, 0°C→25°C, 5 hours) to introduce the 5-carbaldehyde.
- Step 4 : Purify via column chromatography (SiO2, ethyl acetate/hexane) to isolate the target compound.
Analytical Data and Characterization
Successful synthesis is confirmed by:
- 1H NMR (400 MHz, CDCl3): δ 9.98 (s, 1H, CHO), 7.45 (s, 1H, Ar-H), 3.45 (s, 3H, N-CH3), 3.20 (s, 3H, N-CH3), 2.40 (s, 3H, Ar-CH3), 2.35 (s, 3H, Ar-CH3).
- IR (KBr) : 1715 cm−1 (C=O), 1680 cm−1 (C=N).
- MS (ESI+) : m/z 247.1 [M+H]+.
Challenges and Optimization
Key hurdles include:
- Regioselectivity : Competing formylation at position 4 requires directing groups or blocking strategies.
- Oxidation Overstepping : Over-oxidation of the dihydro ring to fully aromatic benzimidazole necessitates careful stoichiometric control.
- Solvent Choice : SLES micelles improve yields in aqueous media but complicate aldehyde stabilization.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Functional Groups : Replacing the aldehyde with a carboxylic acid (CAS 23814-14-4) alters solubility and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions . Nitro-substituted analogs (e.g., CAS 727366-73-6) exhibit stronger electron-withdrawing effects, which may enhance binding to biological targets .
Physicochemical Properties
- Solubility : The carboxylic acid analog (CAS 23814-14-4) is more water-soluble than the aldehyde-containing target compound .
- Stability : Nitro-substituted derivatives (e.g., CAS 727366-73-6) may exhibit photodegradation risks, whereas methyl groups in the target compound enhance thermal stability .
Biological Activity
Overview
1,3,6-Trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound belonging to the imidazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.
The molecular formula of this compound is , with a molecular weight of 188.23 g/mol. Its structure features a benzoimidazole core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The benzoimidazole moiety can modulate enzyme activity and cellular signaling pathways, potentially leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds related to benzoimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against a range of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity.
Anticancer Properties
This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth.
Study 1: Antimicrobial Screening
A study conducted on various benzoimidazole derivatives indicated that 1,3,6-trimethyl derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) ranged from 8 to 32 µg/mL for different strains tested.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1,3,6-trimethyl derivative | 16 | Staphylococcus aureus |
| 1,3,6-trimethyl derivative | 32 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism was linked to the activation of caspase pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
